molecular formula C36H48N8O11S B15171129 L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine CAS No. 915789-60-5

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine

Cat. No.: B15171129
CAS No.: 915789-60-5
M. Wt: 800.9 g/mol
InChI Key: HGCNJQIDOVXXNF-OPTNVNFUSA-N
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Description

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine is a synthetic hexapeptide composed of six amino acids: threonine (Thr), serine (Ser), two tyrosine (Tyr) residues, methionine (Met), and histidine (His). Its sequence confers unique physicochemical and biological properties:

  • Molecular Formula: Estimated as C₃₉H₅₃N₉O₁₃S (calculated based on amino acid composition).
  • Molecular Weight: ~800.89 g/mol (accounting for peptide bond formation).
  • Methionine: Introduces sulfur, increasing susceptibility to oxidation. Histidine: Provides pH-dependent buffering capacity via its imidazole group (pKa ~6.0).

Properties

CAS No.

915789-60-5

Molecular Formula

C36H48N8O11S

Molecular Weight

800.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C36H48N8O11S/c1-19(46)30(37)35(53)44-29(17-45)34(52)42-27(14-21-5-9-24(48)10-6-21)33(51)41-26(13-20-3-7-23(47)8-4-20)32(50)40-25(11-12-56-2)31(49)43-28(36(54)55)15-22-16-38-18-39-22/h3-10,16,18-19,25-30,45-48H,11-15,17,37H2,1-2H3,(H,38,39)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53)(H,54,55)/t19-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

HGCNJQIDOVXXNF-OPTNVNFUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCSC)C(=O)NC(CC3=CN=CN3)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Structural and Sequence Variations

The peptide’s sequence distinguishes it from analogs. Key examples include:

Compound Name (Sequence) CAS No. Key Differences Reference
L-Histidine-L-alanyl-L-seryl-L-seryl-L-seryl-L-valyl... 872606-66-1 Contains multiple serine (Ser) and valine (Val) residues; longer chain (higher MW: 968.04 g/mol).
L-seryl-L-tyrosyl-L-aspartyl-L-methionyl... 701915-20-0 Aspartyl (Asp) replaces Thr/Tyr; acidic residue alters charge and solubility.
L-Methionine-glycyl-L-threonyl-L-arginyl-L-tyrosyl... 145761-41-7 Arginine (Arg) introduces positive charge; shorter chain (MW: 782.91 g/mol).
L-Threonine-L-methionyl-L-threonyl-L-threonyl-L-valyl... 705965-65-7 Additional threonine (Thr) and valine (Val); lacks dual Tyr (MW: 939.04 g/mol).

Physicochemical Properties

  • Solubility : The dual Tyr residues in the target compound reduce aqueous solubility compared to analogs with polar residues (e.g., Ser, Asp) .
  • Charge Profile : Histidine (pKa ~6.0) and absence of basic residues (e.g., Arg, Lys) result in a near-neutral pI (~6.5–7.0). In contrast, Arg-containing analogs (e.g., CAS 145761-41-7) have higher pI (~9–10) .
  • Stability : Methionine’s susceptibility to oxidation is common across analogs, but the target’s lack of free thiols (unlike Cys-containing peptides) reduces aggregation risks .

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